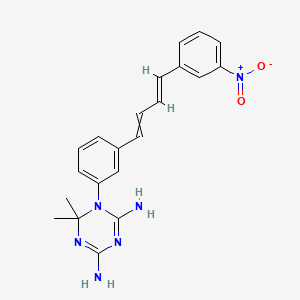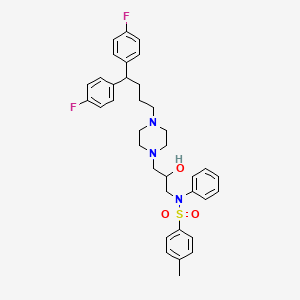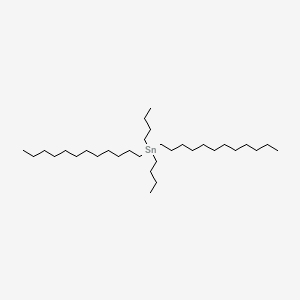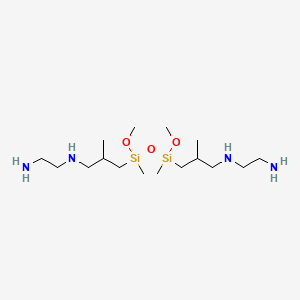
N,N''-((1,3-Dimethoxy-1,3-dimethyldisiloxane-1,3-diyl)bis(2-methylpropane-3,1-diyl))bis(ethylenediamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) is a complex organosilicon compound with the molecular formula C16H42N4O3Si2. This compound is characterized by its unique structure, which includes a disiloxane core flanked by ethylenediamine groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) typically involves the reaction of 1,3-dimethoxy-1,3-dimethyldisiloxane with 2-methylpropane-3,1-diyl bis(ethylenediamine) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required quality standards for research and commercial applications .
化学反応の分析
Types of Reactions
N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethylenediamine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various electrophiles such as alkyl halides; reactions are conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disiloxane derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the ethylenediamine moieties .
科学的研究の応用
N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism by which N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) exerts its effects is primarily through its ability to form stable complexes with various metal ions. This property makes it an effective ligand in coordination chemistry, where it can influence the reactivity and stability of metal complexes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or other molecules it interacts with .
類似化合物との比較
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler analog with similar coordination properties but lacking the disiloxane core.
1,3-Dimethoxy-1,3-dimethyldisiloxane: Shares the disiloxane core but lacks the ethylenediamine groups.
Bis(2-aminoethyl)disiloxane: Another related compound with similar structural features.
Uniqueness
N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) is unique due to its combination of a disiloxane core and ethylenediamine groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific coordination environments and stability .
特性
CAS番号 |
84962-97-0 |
|---|---|
分子式 |
C16H42N4O3Si2 |
分子量 |
394.70 g/mol |
IUPAC名 |
N'-[3-[[[3-(2-aminoethylamino)-2-methylpropyl]-methoxy-methylsilyl]oxy-methoxy-methylsilyl]-2-methylpropyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H42N4O3Si2/c1-15(11-19-9-7-17)13-24(5,21-3)23-25(6,22-4)14-16(2)12-20-10-8-18/h15-16,19-20H,7-14,17-18H2,1-6H3 |
InChIキー |
RCLQBSUUGYLAEP-UHFFFAOYSA-N |
正規SMILES |
CC(CNCCN)C[Si](C)(OC)O[Si](C)(CC(C)CNCCN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



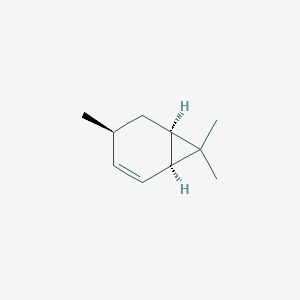

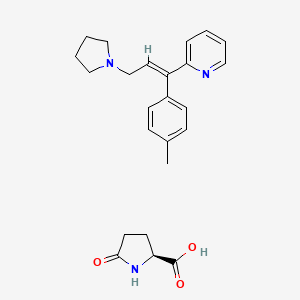
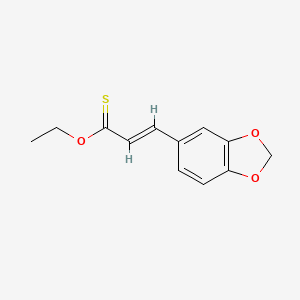
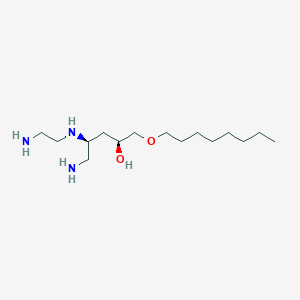
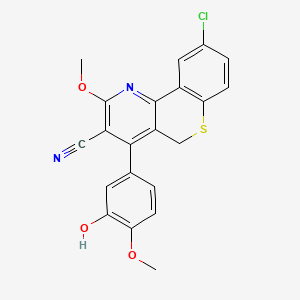
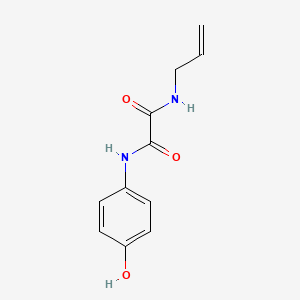
![3-(5-Amino-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12701736.png)
